molecular formula C15H19N3O2 B5579958 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one

1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one

Cat. No.: B5579958
M. Wt: 273.33 g/mol
InChI Key: HKWFFOWMJRYAEF-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds

Scientific Research Applications

1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one typically involves multi-step procedures. One common method includes the reaction of 1,3-benzoxazole with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-methylpropan-1-one in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter activity and exerting its effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence dopamine and serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one is unique due to its specific combination of benzoxazole and piperazine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-11(2)14(19)17-7-9-18(10-8-17)15-16-12-5-3-4-6-13(12)20-15/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWFFOWMJRYAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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